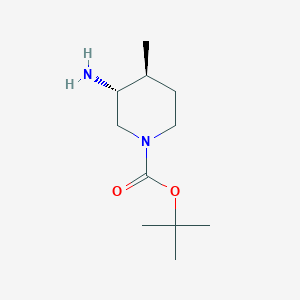

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate

Description

Chemical Structure and Key Features trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate (CAS: 1271810-27-5, MFCD18791219) is a piperidine derivative featuring a stereospecific trans configuration at the 3-amino and 4-methyl substituents. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances solubility in organic solvents and serves as a protective group during synthetic workflows. This compound is widely utilized as a chiral building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological and inflammatory pathways .

Synthetic Relevance

The compound is typically synthesized via Boc-protection of the piperidine nitrogen, followed by regioselective functionalization at the 3- and 4-positions. Its stereochemical purity (>95%) makes it valuable for asymmetric synthesis .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps like purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

In organic chemistry, trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.

- Reduction : Can be reduced to secondary amines using lithium aluminum hydride.

- Substitution Reactions : The amino group can be substituted with different functional groups, allowing for the creation of diverse piperidine derivatives.

Medicinal Chemistry

The compound is of particular interest in medicinal chemistry due to its potential therapeutic properties. It has been explored for:

- Neuroprotective Effects : Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and β-secretase, enzymes linked to neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have shown protective effects against amyloid beta-induced toxicity in astrocytes.

- Anticancer Activity : Preliminary studies suggest that piperidine derivatives may exhibit anticancer properties, although specific data on this compound is limited. Its structural features indicate potential interactions with cancer-related biological targets.

Neuropharmacological Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit AChE activity, a key target in treating Alzheimer's disease. These findings suggest that this compound could be a promising candidate for drug development aimed at neurodegenerative disorders.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Steric and Electronic Modifications in Piperidine Derivatives

The following table summarizes key structural analogues, highlighting substituent variations and their impact on physicochemical and synthetic properties:

Stereochemical and Functional Group Comparisons

A. Amino and Methyl Substituents

- Target Compound: The trans configuration of 3-amino and 4-methyl groups ensures minimal steric hindrance, favoring interactions with enzyme active sites (e.g., aminopeptidases) .

- Analogues with Pyrrolidine Cores (e.g., 50c, 50l, 50n): Replacement of piperidine with pyrrolidine reduces ring size, altering conformational flexibility. The 45:55 cis:trans isomer ratio in these compounds suggests challenges in stereocontrol during synthesis .

B. Boc-Protected Derivatives

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) : The 4-methylpentyl chain increases lipophilicity (clogP ~4.2), enhancing membrane permeability compared to the target compound (clogP ~1.8) .

- Halogenated Derivatives (e.g., 4-bromo-3-hydroxy): Bromine introduces a reactive site for cross-coupling (e.g., Suzuki reactions), while the hydroxy group enables hydrogen bonding in crystallography studies .

C. Triazole-Functionalized Analogues

- Compound 59 : The 1,2,3-triazole moiety enables bioorthogonal click chemistry, facilitating rapid conjugation with biomolecules (e.g., antibodies). The naphthylmethoxy group enhances π-π stacking in receptor binding .

Biological Activity

Introduction

Trans-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article aims to explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 214.30 g/mol

- CAS Number : 1414958-09-0

The compound features a piperidine ring with a tert-butyl group and an amino group, which are critical for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and potential anticancer applications.

-

Neuroprotective Effects :

- In vitro studies suggest that derivatives of piperidine compounds can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes involved in neurodegenerative diseases like Alzheimer's .

- The M4 compound, closely related to this compound, demonstrated protective effects on astrocytes against amyloid beta-induced toxicity, which is pivotal in Alzheimer's pathology .

- Anticancer Activity :

Mechanistic Insights

The mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : By inhibiting AChE and β-secretase, the compound may help reduce the accumulation of neurotoxic peptides.

- Modulation of Neuroinflammatory Responses : The compound's ability to decrease the levels of inflammatory cytokines like TNF-α in cell cultures suggests a potential role in modulating neuroinflammation associated with neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Ylide Reactions : Utilizing ylide reactions under alkaline conditions to achieve high stereoselectivity.

- Carbamate Formation : The formation of carbamate derivatives is crucial for enhancing the bioactivity of the piperidine structure.

Table: Summary of Key Studies on Biological Activity

Detailed Findings from Case Studies

- Neuroprotective Study :

- Anticancer Study :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves multi-step reactions, starting with the Boc (tert-butoxycarbonyl) protection of the piperidine ring. Key steps include:

Amino group protection : Use Boc-anhydride to protect the amine group, ensuring regioselectivity.

Stereochemical control : Employ chiral catalysts (e.g., Rhodium complexes) or kinetic resolution during ring closure to favor the trans-isomer over the cis-configuration .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% enantiomeric excess.

- Validation : Monitor reaction progress via TLC and confirm stereochemistry using X-ray crystallography (SHELX refinement) or chiral HPLC.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 1.4 ppm for tert-butyl protons, δ 3.2–3.8 ppm for piperidine protons).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.32) .

- X-ray Diffraction : Resolve ambiguities in stereochemistry using SHELXL for refinement, particularly for distinguishing cis/trans isomers .

- HPLC-Purity : Reverse-phase C18 columns with UV detection at 254 nm to ensure >95% purity.

Q. What safety protocols are essential when handling this compound in the lab?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Emergency Measures :

- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists.

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Note : Acute toxicity data are limited; treat as a potential irritant and follow ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing the piperidine ring?

- Approach :

Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in substitution reactions (e.g., sulfanyl or triazole additions) .

Machine Learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent polarity, temperature) for introducing cyclopropyl or nitrobenzyl groups .

Reaction Path Sampling : Apply nudged elastic band (NEB) methods to identify low-energy pathways for stereoretentive functionalization .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Common Issues :

- Twinned Crystals : Use SHELXD for structure solution and TwinRotMat to refine twinning matrices .

- Disorder in tert-butyl Groups : Apply restraints (e.g., DFIX, SIMU) during SHELXL refinement to model dynamic disorder .

- Validation : Cross-check with PLATON ADDSYM to detect missed symmetry and validate hydrogen bonding networks.

Q. How do steric and electronic effects influence the reactivity of the amino and tert-butyl groups?

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, favoring reactions at the 3-amino position (e.g., acylation or sulfonylation) .

- Electronic Effects : The electron-donating tert-butyl group increases electron density at the carbonyl oxygen, reducing its electrophilicity in hydrolysis reactions.

- Case Study : In sulfonamide formation, the 4-methyl group directs electrophiles to the axial position, as shown by DFT studies on charge distribution .

Q. What strategies mitigate racemization during Boc deprotection in downstream applications?

- Acid Selection : Use TFA (trifluoroacetic acid) in DCM at 0°C for rapid deprotection, minimizing exposure to acidic conditions that promote racemization .

- Additives : Include scavengers like triisopropylsilane (TIPS) to trap carbocation intermediates and prevent β-elimination.

- Monitoring : Track enantiopurity via circular dichroism (CD) spectroscopy after each synthetic step.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data?

- Root Causes : Variations in experimental conditions (e.g., solvent purity, temperature) or polymorphic forms.

- Resolution :

Standardization : Conduct parallel experiments in anhydrous DMSO, MeOH, and THF under controlled humidity.

Accelerated Stability Studies : Expose the compound to UV light (ICH Q1B guidelines) and monitor degradation via LC-MS.

- Note : Published data on environmental mobility and biodegradability are unavailable; assume low soil mobility due to high log P (~2.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.